Bienvenue dans la boutique en ligne BenchChem!

Paeoniflorin

CYP450 drug-drug interaction hepatic metabolism safety pharmacology

Select paeoniflorin when compound-specific pharmacology is non-negotiable. With a 59-fold lower IC₅₀ for NO inhibition (2.2×10⁻⁴ vs 1.3×10⁻² mol/L for albiflorin), 2.96-fold greater COX-2 suppression, and exclusive CaMKII/calcium overload pathway engagement absent in albiflorin, paeoniflorin is the only monoterpene glycoside that guarantees target coverage for glutamate-excitotoxicity and NLRP3 inflammasome studies. Unlike albiflorin, paeoniflorin shows no CYP3A4 perturbation across 10⁻⁷–10⁻⁵ M, eliminating confounding drug-interaction artifacts, and delivers 1.65-fold higher oral bioavailability (2.8% vs 1.7%). As the primary Paeoniae Radix marker (0.12–9.61% w/w), it is the irreplaceable reference standard for botanical QC. Confirm your mechanism; choose the only monoterpene glycoside validated for calcium-mediated neuroprotection and CYP-sparing co-administration protocols.

Molecular Formula C23H28O11
Molecular Weight 480.5 g/mol
Cat. No. B7979393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaeoniflorin
Molecular FormulaC23H28O11
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O
InChIInChI=1S/C23H28O11/c1-20-9-22(29)13-7-23(20,32-18-16(27)15(26)14(25)12(8-24)31-18)21(13,19(33-20)34-22)10-30-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27,29H,7-10H2,1H3
InChIKeyYKRGDOXKVOZESV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paeoniflorin Chemical Properties and Core Specifications: A Procurement-Focused Baseline for Monoterpene Glycoside Selection


Paeoniflorin is a pinane-type monoterpene glycoside that serves as the principal bioactive constituent of Paeoniae Radix, the root of Paeonia lactiflora and related species, where it occurs at concentrations ranging from 0.12% to 9.61% by weight depending on geographical origin and processing method [1]. Structurally, paeoniflorin features a unique cage-like pinane skeleton fused with a glucosyl moiety and a benzoyl group, which distinguishes it from structurally related in-class compounds such as albiflorin, oxypaeoniflorin, and benzoylpaeoniflorin, all of which share the paeoniflorin mother nucleus but differ in functional group substitution patterns [2]. As the most abundant and pharmacologically well-characterized monoterpene glycoside in peony root, paeoniflorin exhibits a broad spectrum of biological activities including neuroprotection, anti-inflammation, immunomodulation, and analgesic effects, making it a critical reference standard for quality control of Paeonia-containing botanical preparations and a versatile research tool for academic and industrial applications [3].

Why Albiflorin or Oxypaeoniflorin Cannot Substitute for Paeoniflorin: Evidence-Based Differentiation for Informed Procurement


Although paeoniflorin, albiflorin, and oxypaeoniflorin coexist in Paeonia species and share a common monoterpene glycoside scaffold, they exhibit fundamentally distinct pharmacokinetic profiles, molecular target engagement patterns, and CYP450 interaction potentials that preclude interchangeable use in research or quality control applications. Direct comparative studies have established that albiflorin demonstrates stronger regulatory effects on CYP3A4 and CYP2D6 mRNA and protein expression than paeoniflorin, introducing differential drug-drug interaction risk profiles [1]. In neuroprotection models, paeoniflorin uniquely suppresses intracellular calcium overload and CaMKII expression, whereas albiflorin fails to modulate this pathway despite sharing AKT-mediated protective mechanisms [2]. Furthermore, paeoniflorin and albiflorin exhibit significantly different pharmacokinetic parameters including mean residence time, volume of distribution, and clearance rates when administered as single compounds or within herbal formulations [3]. These data collectively establish that substitution among paeoniflorin-class compounds cannot be performed without altering experimental outcomes, therapeutic expectations, or quality control benchmarks—necessitating compound-specific procurement decisions grounded in quantitative comparative evidence.

Paeoniflorin Comparative Evidence: Head-to-Head Quantitative Differentiation Data for Scientific Selection


Lower CYP3A4 and CYP2D6 Interference Risk: Paeoniflorin Demonstrates Minimal Modulation Compared to Albiflorin in Human Hepatoma Cells

In a direct comparative study using human hepatoma HepG2 cells and recombinant CYP enzyme assays, paeoniflorin demonstrated substantially weaker regulatory effects on CYP3A4 and CYP2D6 compared to its isomer albiflorin. Albiflorin exhibited concentration-dependent biphasic regulation of CYP3A4 protein expression across 10⁻⁷ M to 10⁻⁵ M, whereas no remarkable variation was observed in the paeoniflorin-treated group across the same concentration range [1]. Albiflorin also possessed stronger regulation on the mRNA expression of both CYP3A4 and CYP2D6 than paeoniflorin [1]. This differential CYP450 modulation profile positions paeoniflorin as the preferred compound for studies requiring minimal interference with hepatic drug-metabolizing enzyme systems or when co-administration with CYP-substrate therapeutics is anticipated.

CYP450 drug-drug interaction hepatic metabolism safety pharmacology

Superior Absolute Oral Bioavailability: Paeoniflorin Achieves 2.8% vs Albiflorin 1.7% in Rat Pharmacokinetic Studies

In a validated LC-MS/MS pharmacokinetic study of rats receiving oral administration of Total Glucosides Of White Paeony Capsule, the absolute oral bioavailability of paeoniflorin was determined to be 2.8%, which is 1.65-fold higher than the 1.7% absolute bioavailability measured for its isomer albiflorin under identical experimental conditions [1]. Both compounds showed similar fecal excretion profiles (paeoniflorin 43.06% vs albiflorin 40.87%) and comparable plasma half-lives of approximately 1.8 hours [1]. The higher systemic exposure achievable with paeoniflorin following oral administration makes it the more suitable candidate for oral dosing studies and formulation development efforts where maximizing compound absorption is a priority.

pharmacokinetics oral bioavailability ADME

Distinct Neuroprotective Mechanism: Paeoniflorin Uniquely Suppresses Ca²⁺ Overload and CaMKII Expression Compared to Albiflorin

In a comparative study using glutamate-induced excitotoxicity in differentiated PC12 cells, both paeoniflorin and albiflorin demonstrated neuroprotective effects through AKT phosphorylation and GSK-3β modulation. However, only paeoniflorin—but not albiflorin—suppressed intracellular Ca²⁺ overload and downregulated the expression of calcium/calmodulin-dependent protein kinase II (CaMKII) [1]. The CaMKII inhibitor KN93 further confirmed that CaMKII suppression plays a specific mechanistic role in paeoniflorin-mediated neuroprotection that is absent in albiflorin treatment [1]. This differential target engagement provides a clear scientific basis for selecting paeoniflorin over albiflorin in studies focused on calcium dysregulation-associated neurodegenerative conditions or excitotoxicity models.

neuroprotection calcium signaling neuronal cell death

Superior Anti-Inflammatory Potency: Paeoniflorin Exhibits 59-Fold Lower IC₅₀ for NO Production Inhibition Compared to Albiflorin

In a head-to-head comparison using LPS-stimulated RAW 264.7 murine macrophages, paeoniflorin demonstrated substantially greater potency in suppressing nitric oxide production than its isomer albiflorin. The IC₅₀ value for paeoniflorin was 2.2 × 10⁻⁴ mol/L, whereas albiflorin required a 59-fold higher concentration to achieve comparable inhibition, with an IC₅₀ of 1.3 × 10⁻² mol/L [1]. Paeoniflorin also exhibited superior inhibition across multiple inflammatory mediators: NO production was inhibited by 17.61% (paeoniflorin) vs 17.35% (albiflorin); PGE₂ by 27.56% vs 12.94%; TNF-α by 20.57% vs 15.29%; and IL-6 by 29.01% vs 10.78% [1]. COX-2 protein expression was reduced by 50.98% with paeoniflorin compared to only 17.21% with albiflorin, representing a 2.96-fold greater suppression [1].

anti-inflammatory activity nitric oxide inhibition RAW 264.7 macrophages

Distinct Adenosine A1 Receptor Binding Mode: Paeoniflorin Displaces [³H]NECA but Not [³H]DPCPX, Differentiating from Classical Agonists

In competitive radioligand binding experiments using rat cerebral cortex membrane preparations, paeoniflorin exhibited a binding profile that distinguishes it from classical adenosine A1 receptor agonists. Paeoniflorin did not compete with the binding of [³H]DPCPX (a selective A1 receptor antagonist radioligand) but displaced the binding of [³H]NECA (a non-selective adenosine receptor agonist radioligand) [1]. This binding pattern was also confirmed in a separate study where paeoniflorin failed to displace [³H]DPCPX but displaced [³H]CCPA (a selective A1 receptor agonist radioligand) [2]. Critically, in vivo administration of paeoniflorin (10, 40, and 160 mg/kg, i.v.) produced no effects on mean arterial pressure or heart rate in conscious rats, in stark contrast to classical A1R agonists which are known to induce bradycardia and hypotension [1]. At 10⁻³ mol/L, paeoniflorin also had no effect on noradrenaline- or high K⁺-induced contractions of isolated rabbit primary artery [1].

adenosine A1 receptor receptor pharmacology neuroprotection

Differential Pharmacokinetic Profile: Paeoniflorin Exhibits Longer Mean Residence Time and Lower Clearance than Albiflorin

In a UPLC-MS/MS pharmacokinetic comparison following oral administration of single-herb Radix Paeoniae Alba decoction to rats, paeoniflorin demonstrated significantly different disposition parameters compared to its isomer albiflorin. Paeoniflorin exhibited significantly increased mean residence time (MRT) and volume of distribution (Vd), with correspondingly decreased clearance (CL) and elimination rate constant (Ke) relative to albiflorin [1]. In the Zengmian Yiliu prescription group, paeoniflorin maintained increased MRT and distribution half-life (T1/2d) with decreased CL, Ke, and distribution rate constant (Kd) compared to albiflorin [1]. A separate pharmacokinetic study of Radix Paeoniae Rubra and Radix Paeoniae Alba extracts confirmed that the pharmacokinetic parameters of paeoniflorin, albiflorin, and oxypaeoniflorin were significantly different, with the total AUC of the three components showing compound-specific variation [2].

pharmacokinetics drug disposition ADME comparison

Evidence-Based Application Scenarios for Paeoniflorin: Where Quantitative Differentiation Drives Research and Procurement Value


Neuroprotection Studies Targeting Excitotoxicity and Calcium Dysregulation Pathways

Paeoniflorin is uniquely suited for investigations of glutamate-induced excitotoxicity and calcium-mediated neuronal injury mechanisms, based on its demonstrated ability to suppress intracellular Ca²⁺ overload and downregulate CaMKII expression—activities that its isomer albiflorin does not exhibit [1]. Researchers studying cerebral ischemia, stroke models, or neurodegenerative conditions involving disrupted calcium homeostasis should select paeoniflorin over albiflorin or oxypaeoniflorin to ensure engagement of this specific mechanistic pathway. Furthermore, paeoniflorin's unique adenosine A1 receptor binding mode, characterized by displacement of agonist radioligands without antagonist radioligand competition and absence of cardiovascular side effects at neuroprotective doses up to 160 mg/kg i.v., makes it the preferred A1R-targeting tool compound for CNS applications where classical agonists would be contraindicated due to bradycardia and hypotension risks [2].

Anti-Inflammatory Research Requiring Potent NO, PGE₂, and COX-2 Suppression

For inflammation-focused studies, paeoniflorin offers quantifiably superior potency compared to its closest structural analog. With a 59-fold lower IC₅₀ for nitric oxide inhibition (2.2 × 10⁻⁴ mol/L vs 1.3 × 10⁻² mol/L for albiflorin) and 2.96-fold greater suppression of COX-2 protein expression in LPS-stimulated macrophages, paeoniflorin is the demonstrably more efficacious anti-inflammatory agent within the monoterpene glycoside class [3]. Investigators studying NLRP3 inflammasome-mediated inflammatory conditions, including LPS-induced inflammatory pain, diabetic foot ulcer, IBS-D, or particulate matter-induced acute lung injury, should prioritize paeoniflorin based on its validated inhibition of TRPV-1-mediated NLRP3 inflammasome activation, cleaved caspase-1 reduction, and CXCR2-mediated inflammatory signaling [4].

Pharmacokinetic and Drug-Drug Interaction Studies Requiring Minimal CYP450 Interference

Paeoniflorin is the appropriate compound selection for experimental protocols where minimizing unintended modulation of hepatic CYP450 enzymes is critical. In head-to-head comparison, paeoniflorin exhibited no remarkable variation in CYP3A4 protein expression across concentrations from 10⁻⁷ M to 10⁻⁵ M, whereas albiflorin produced concentration-dependent biphasic regulation and stronger mRNA induction of both CYP3A4 and CYP2D6 [5]. This differential profile makes paeoniflorin the preferred monoterpene glycoside for co-administration studies with CYP-metabolized therapeutics, combination pharmacology experiments, and any application where confounding CYP-mediated effects could compromise data interpretation. Additionally, paeoniflorin's 1.65-fold higher absolute oral bioavailability (2.8% vs 1.7% for albiflorin) and longer mean residence time with lower clearance support its selection for oral dosing studies where maximizing systemic exposure is a priority [6].

Analytical Reference Standard and Quality Control of Paeonia-Containing Botanical Products

As the most abundant monoterpene glycoside in Paeoniae Radix, with concentrations ranging from 0.12% to 9.61% depending on geographical origin and processing, paeoniflorin serves as the essential reference standard for HPLC-based quality control, species authentication, and batch-to-batch consistency assessment of Paeonia-containing herbal medicines and dietary supplements [7]. The significant pharmacokinetic differences observed between Radix Paeoniae Rubra and Radix Paeoniae Alba preparations underscore the necessity of compound-specific quantification using authenticated paeoniflorin reference material [8]. Laboratories engaged in botanical product standardization, pharmacopoeial monograph development, or regulatory compliance testing should procure high-purity paeoniflorin as the primary analytical marker, noting that albiflorin and oxypaeoniflorin—while also present—exhibit distinct pharmacokinetic behaviors that preclude their use as surrogate markers for paeoniflorin content [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paeoniflorin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.